molecular formula C9H9F2NO2 B14802173 N-(2-(Difluoromethoxy)benzyl)formamide

N-(2-(Difluoromethoxy)benzyl)formamide

Cat. No.: B14802173
M. Wt: 201.17 g/mol
InChI Key: LFBSKIQWXWWBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Difluoromethoxy)benzyl)formamide is a formamide derivative featuring a benzyl group substituted with a difluoromethoxy moiety (–O–CF₂H) at the ortho position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which can enhance metabolic stability and influence physicochemical properties such as lipophilicity and solubility.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]methyl]formamide

InChI

InChI=1S/C9H9F2NO2/c10-9(11)14-8-4-2-1-3-7(8)5-12-6-13/h1-4,6,9H,5H2,(H,12,13)

InChI Key

LFBSKIQWXWWBRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC=O)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Difluoromethoxy)benzyl)formamide typically involves the reaction of 2-(difluoromethoxy)benzylamine with formic acid or a formylating agent. One common method is the direct formylation of the amine using formic acid under solvent-free conditions. This reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Difluoromethoxy)benzyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2-(Difluoromethoxy)benzyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Difluoromethoxy)benzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The formamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Weight XLogP3<sup>a</sup> H-Bond Donors H-Bond Acceptors Substituent(s)
N-(2-(Difluoromethoxy)benzyl)formamide ~215 (estimated) ~2.5 1 3 –O–CF₂H (ortho)
N-(2-benzylphenyl)formamide 211.26 3.0 1 1 –CH₂–C₆H₅ (benzyl, ortho)
N-[5-[(1RS)-2-(Benzyl[...]ethyl]-2-hydroxyphenyl]formamide (Formoterol H) ~450 (estimated) Not reported 2 4 –OH (para), –CH₂–C₆H₅ (benzyl)
N-[(Z)-2-(4-hydroxyphenyl)ethenyl]formamide ~177 (estimated) ~1.8 2 2 –CH=CH–C₆H₄–OH (trans)

<sup>a</sup>XLogP3: Computed octanol-water partition coefficient.

Key Observations:

Lipophilicity :

  • The difluoromethoxy substituent in this compound reduces logP (~2.5) compared to N-(2-benzylphenyl)formamide (logP 3.0), likely due to the electronegative fluorine atoms increasing polarity .
  • Formoterol-related compound H, with hydroxyl and benzyl groups, is expected to have higher polarity but lacks logP data .

Metabolic Stability: Fluorine substitution in the difluoromethoxy group may slow oxidative metabolism compared to non-fluorinated analogs like N-(2-benzylphenyl)formamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.